molecular formula C17H23NO6 B13861151 N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5

N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5

Cat. No.: B13861151
M. Wt: 342.4 g/mol
InChI Key: CVZUKWBYQQYBTF-UXCJJYBCSA-N
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Description

N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is a deuterated derivative of N-Boc-L-glutamic Acid alpha-Benzyl Ester. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound has a molecular formula of C17 D5 H18 N O6 and a molecular weight of 342.398 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated compound .

Industrial Production Methods

Industrial production of N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 typically involves large-scale chemical synthesis using similar methods as described above. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted esters .

Scientific Research Applications

N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, while the ester group allows for further modifications. The deuterium atoms enhance the compound’s stability and provide unique properties for research applications .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-glutamic Acid alpha-Benzyl Ester: The non-deuterated version of the compound.

    N-Fmoc-L-glutamic Acid alpha-Benzyl Ester: A similar compound with a different protecting group (Fmoc).

    Boc-L-glutamic Acid gamma-N-hydroxysuccinimide Ester alpha-Benzyl Ester: Another derivative with a different ester group.

Uniqueness

N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties for research applications. The deuterated compound is particularly valuable in studies involving mass spectrometry and other analytical techniques .

Properties

Molecular Formula

C17H23NO6

Molecular Weight

342.4 g/mol

IUPAC Name

2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/i9D2,10D2,13D

InChI Key

CVZUKWBYQQYBTF-UXCJJYBCSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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